![molecular formula C57H91N9O14 B12090744 cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)

cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

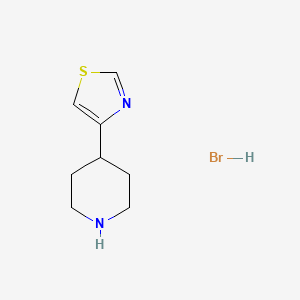

cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] est un peptide cyclique composé de divers acides aminés liés dans une séquence circulaire. Les peptides cycliques, comme celui-ci, sont connus pour leur rigidité structurelle et leur stabilité enzymatique, ce qui les rend précieux dans diverses applications biologiques et pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] implique généralement la cyclisation d'un précurseur peptidique linéaire. Ce processus peut être réalisé par synthèse peptidique en phase solide (SPPS), où la chaîne peptidique est assemblée sur un support solide puis cyclisée en formant une liaison peptidique entre les groupes amino et carboxyle terminaux .

Méthodes de production industrielle

La production industrielle de peptides cycliques utilise souvent des synthétiseurs de peptides automatisés et des techniques de purification à haut débit. Ces méthodes garantissent une production efficace et évolutive de peptides cycliques de haute pureté pour la recherche et les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les chaînes latérales de certains acides aminés, tels que la tyrosine et la méthionine.

Réduction : Les réactions de réduction peuvent affecter les ponts disulfures s'ils sont présents dans la structure peptidique.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres groupes fonctionnels pour modifier les propriétés du peptide.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol et divers catalyseurs pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et des niveaux de pH pour garantir la spécificité et l'efficacité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut conduire à la formation de dérivés sulfoxydes ou sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure peptidique .

Applications de la recherche scientifique

cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la cyclisation des peptides et l'analyse conformationnelle.

Biologie : Investigé pour son rôle potentiel dans les interactions protéines-protéines et l'inhibition enzymatique.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer et les infections bactériennes.

Industrie : Utilisé dans le développement de nouveaux matériaux et nanodispositifs en raison de ses propriétés structurelles

Mécanisme d'action

Le mécanisme d'action de cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure cyclique améliore son affinité de liaison et sa spécificité, lui permettant de moduler efficacement les voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .

Applications De Recherche Scientifique

Cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of novel materials and nanodevices due to its structural properties

Mécanisme D'action

The mechanism of action of cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclo(Gly-Phe) : Un autre peptide cyclique avec une composition différente d'acides aminés.

Cyclo(Trp-Tyr) : Connu pour ses propriétés électroniques uniques et ses activités biologiques.

Cyclo(Trp-Trp) : Étudié pour son potentiel dans la découverte de médicaments et la nanotechnologie

Unicité

cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val] se distingue par sa séquence spécifique d'acides aminés et ses modifications, qui confèrent des propriétés structurelles et fonctionnelles uniques. Sa capacité à subir diverses réactions chimiques et sa large gamme d'applications en font un composé précieux dans la recherche scientifique .

Propriétés

Formule moléculaire |

C57H91N9O14 |

|---|---|

Poids moléculaire |

1126.4 g/mol |

Nom IUPAC |

2-[15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |

InChI |

InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69) |

Clé InChI |

WRIUTPDMSISMSW-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)

![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)

![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)

![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)